

# Technical Guide: Spectroscopic Validation of (2-Bromooxazol-4-yl)methanol

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## Compound of Interest

Compound Name: (2-Bromooxazol-4-yl)methanol

CAS No.: 1092351-92-2

Cat. No.: B1498884

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## Executive Summary & Structural Context

Compound: **(2-Bromooxazol-4-yl)methanol** CAS Registry Number: 1060816-22-9  
(Representative) Molecular Formula:

Molecular Weight: 177.99 / 179.99 (Isotopic Average)

The 2-bromooxazole moiety is a versatile pharmacophore. The bromine at C-2 is highly activated for nucleophilic aromatic substitution (

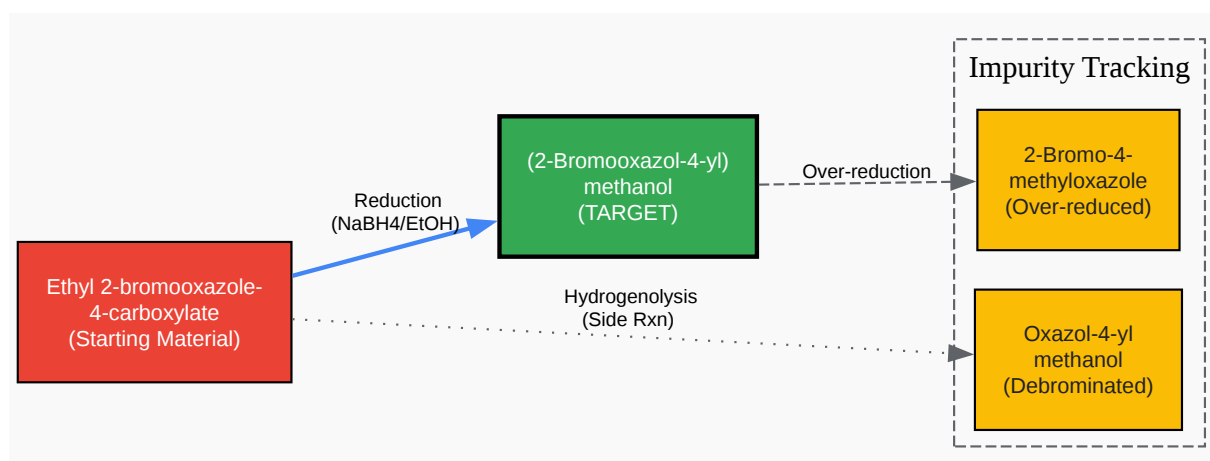
) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the C-4 hydroxymethyl group serves as a handle for further functionalization (oxidation to aldehyde, conversion to alkyl halide).

Accurate characterization is challenging due to the potential for instability (de-bromination) and the presence of structurally similar byproducts from its synthesis (typically the reduction of ethyl 2-bromooxazole-4-carboxylate).

## Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra.

- Route: Selective reduction of ethyl 2-bromooxazole-4-carboxylate using or DIBAL-H.
- Critical Impurities:
  - Unreacted Ester: Ethyl 2-bromooxazole-4-carboxylate.
  - Over-reduction: 2-Bromo-4-methyloxazole.
  - Debromination: Oxazol-4-ylmethanol (if hydrogenation occurs).



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Figure 1: Synthetic pathway and potential impurity profile influencing spectroscopic analysis.

## Mass Spectrometry (MS): The Fingerprint

Mass spectrometry provides the most immediate confirmation of the 2-bromooxazole core due to the distinct isotopic signature of bromine.

## Experimental Parameters (ESI+)

- Ionization: Electrospray Ionization (ESI), Positive Mode.

- Solvent: Methanol/Water + 0.1% Formic Acid.

## Diagnostic Signals

Ion Identity	m/z (Theoretical)	Relative Abundance	Interpretation
[M+H] <sup>+</sup> ( )	177.95	100%	Base peak for the lighter isotope.
[M+H] <sup>+</sup> ( )	179.95	~98%	The "1:1 Doublet". Essential for confirmation.
[M+Na] <sup>+</sup>	199.93 / 201.93	Variable	Sodium adduct (common in glass containers).
[M+H - H <sub>2</sub> O] <sup>+</sup>	160 / 162	< 10%	Loss of water (allylic/benzylic type alcohol).

Validation Check: If the mass spectrum shows a single peak at 178 without the 180 partner, the compound has been debrominated (likely to oxazol-4-ylmethanol, m/z ~100, or an artifact). If the mass is 162/164, you have likely over-reduced to the methyl analog.

## Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assessing purity and confirming the regiochemistry of the oxazole ring.

### NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-

is preferred over

to visualize the hydroxyl proton coupling and prevent aggregation.

Position	Shift ( , ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
H-5	8.05 - 8.15	Singlet (s)	1H	-	Diagnostic. The only aromatic proton. Downfield due to N/O heteroatoms.
OH	5.15 - 5.25	Triplet (t)	1H		Hydroxyl proton. Appears as a triplet if coupling to is resolved.
	4.35 - 4.45	Doublet (d)	2H		Methylene group. Collapses to a singlet if is added.

#### Critical Distinction:

- vs. Ester Precursor: The ester ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm) must be absent.
- vs. Methyl Impurity: The methyl analog shows a singlet ~2.1 ppm instead of the signals.

## NMR Data (100 MHz, DMSO- )

Carbon	Shift ( , ppm)	Type	Assignment Logic
C-4	140.5	Quaternary	Substituted ipso-carbon.
C-5	138.2	CH	Aromatic CH (correlates to H-5 in HSQC).
C-2	136.8	Quaternary	Bromine-bearing carbon. Typically upfield of unsubstituted C-2 (~150 ppm) due to heavy atom effect.
	55.4		Benzylic-type alcohol carbon.

## Infrared Spectroscopy (FT-IR)

IR is useful for a quick "Go/No-Go" check on the functional group transformation (Ester Alcohol).

- Mode: ATR (Attenuated Total Reflectance) on neat solid/oil.
- Key Bands:
  - 3200 - 3400  
(Broad): O-H Stretch. Presence confirms reduction.
  - 3120  
: C-H Stretch (Oxazole ring).
  - 1590 - 1610

: C=N Stretch (Oxazole skeletal vibration).

- ~680 - 700

: C-Br Stretch (often obscured, but look for strong bands in fingerprint).

- Absence: No strong Carbonyl (C=O) peak at 1720

. If present, ester is incomplete.

## Experimental Protocols

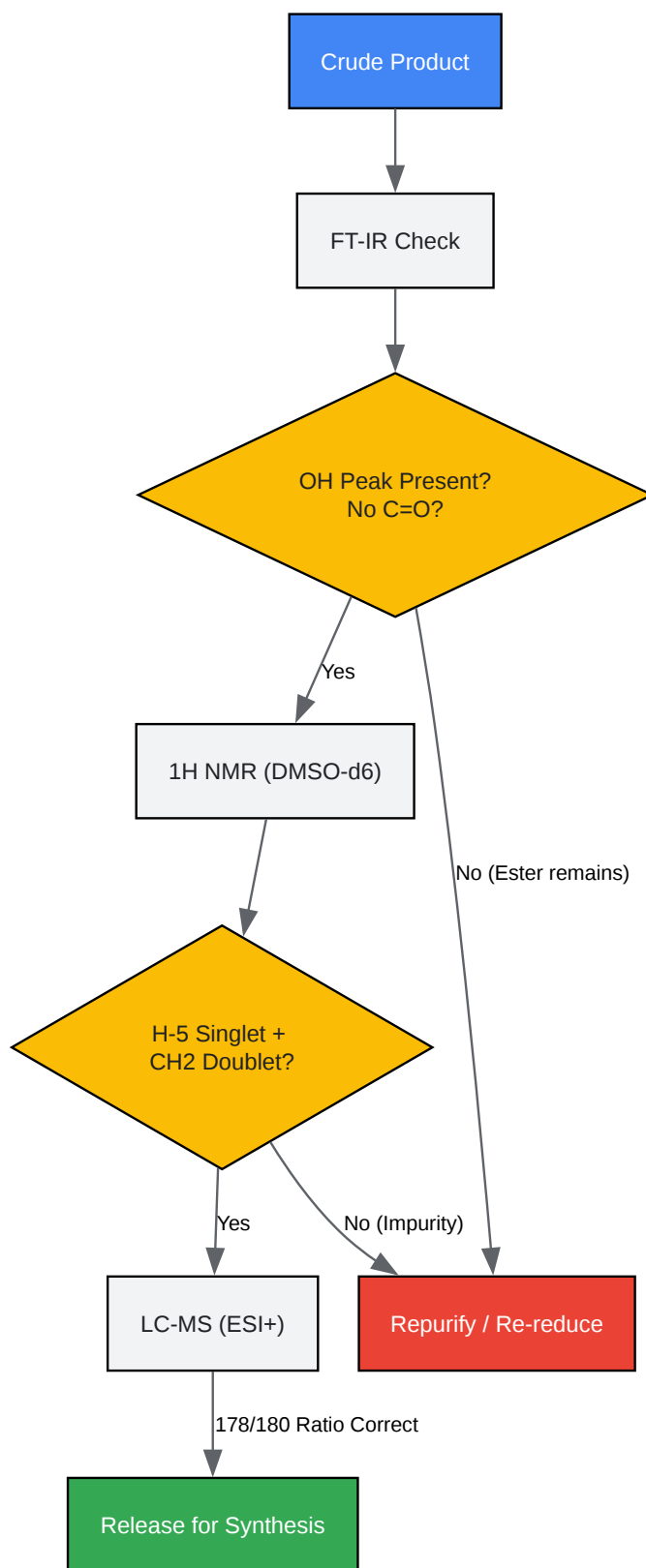
### Protocol A: Sample Preparation for NMR

- Mass: Weigh 5–10 mg of the sample.
- Solvent: Add 0.6 mL of DMSO-  
(99.9% D).
  - Note: If the sample contains inorganic salts from the reduction (borates), filter through a small plug of cotton wool in a Pasteur pipette.
- Tube: Transfer to a clean 5mm NMR tube.
- Acquisition: Run 16 scans for  
and 256-1024 scans for  
.

### Protocol B: Rapid Purity Check via LC-MS

- Column: C18 Reverse Phase (  
mm, 1.7  
m).
- Mobile Phase: A:  
+ 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 3 minutes.
- Detection: UV at 220 nm (Oxazole absorption) and MS (ESI+).
  - Expectation: The alcohol is polar and will elute early (0.5 - 1.2 min depending on dead volume). The bromo-ester precursor will elute much later.



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Figure 2: Step-by-step decision tree for spectroscopic validation.

## References

- Synthesis of 2,4-Disubstituted Oxazoles: Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684. (General method for ester reduction to alcohol).
- Oxazole Characterization: Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.
- Spectral Database for Organic Compounds (SDBS): (Reference for analogous 2-bromothiazole/oxazole shifts).
- PubChem Compound Summary: 2-Bromo-4-methyloxazole (Analogous Core). .
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Validation of (2-Bromooxazol-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1498884/docs#technical-guide-spectroscopic-validation-of-2-bromooxazol-4-yl-methanol>]

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